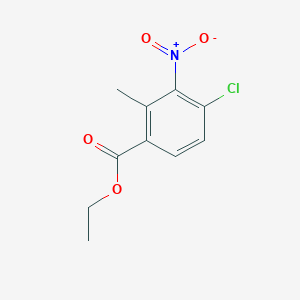
Ethyl 4-chloro-2-methyl-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of benzoic acid, featuring a chloro, methyl, and nitro group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-2-methyl-3-nitrobenzoate typically involves a multi-step process starting from benzoic acid derivatives. One common method includes:
Chlorination: The addition of a chlorine atom to the aromatic ring, often using chlorine gas or a chlorinating agent like thionyl chloride.
Esterification: The conversion of the carboxylic acid group to an ester using ethanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium hydroxide.
Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.
Major Products:
Reduction: Ethyl 4-chloro-2-methyl-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-chloro-2-methyl-3-nitrobenzoic acid.
科学的研究の応用
Ethyl 4-chloro-2-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 4-chloro-2-methyl-3-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. For instance, the nitro group can participate in redox reactions, while the ester group can be hydrolyzed to release the active carboxylic acid. The molecular targets and pathways involved vary based on the specific application and the derivatives formed.
類似化合物との比較
Ethyl 4-chloro-2-methyl-3-nitrobenzoate can be compared with other similar compounds such as:
Methyl 4-chloro-2-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-chloro-3-nitrobenzoate: Similar structure but with the nitro group in a different position.
Ethyl 4-chloro-2-methylbenzoate: Lacks the nitro group, affecting its reactivity and applications.
特性
分子式 |
C10H10ClNO4 |
|---|---|
分子量 |
243.64 g/mol |
IUPAC名 |
ethyl 4-chloro-2-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H10ClNO4/c1-3-16-10(13)7-4-5-8(11)9(6(7)2)12(14)15/h4-5H,3H2,1-2H3 |
InChIキー |
KQWVQKVVTLYGAK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13148720.png)




![(R)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B13148746.png)

![Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B13148755.png)


![(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione](/img/structure/B13148777.png)

